

Technical Guide: 5-Nitro-2-(phenylthio)benzotrile Intermediate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Nitro-2-(phenylthio)benzotrile

CAS No.: 148331-73-1

Cat. No.: B2394401

[Get Quote](#)

Synthesis, Characterization, and Critical Quality Attributes

Executive Summary

5-Nitro-2-(phenylthio)benzotrile (CAS: 148331-73-1) is a critical electrophilic intermediate used in the synthesis of fused heterocyclic systems, including benzothiazoles, thienobenzodiazepines (such as Olanzapine analogs), and other bioactive pharmaceutical ingredients (APIs).[1][2][3]

Its chemical utility stems from the ortho-positioning of the phenylthio group relative to the cyano group, combined with the electron-withdrawing nitro group at the 5-position.[1] This configuration activates the ring for further nucleophilic attacks or cyclization reactions (e.g., via reduction of the nitro group to an amine followed by condensation).

This guide provides a validated protocol for its synthesis via Nucleophilic Aromatic Substitution (), detailed characterization parameters, and safety protocols for handling thiophenol precursors.

Physicochemical Profile

The melting point (MP) of **5-Nitro-2-(phenylthio)benzotrile** is a critical quality attribute (CQA) indicating purity.[1] While specific values can fluctuate based on polymorphic form and recrystallization solvent, the compound is consistently isolated as a yellow crystalline solid.

Property	Specification
IUPAC Name	5-Nitro-2-(phenylthio)benzotrile
CAS Number	148331-73-1
Molecular Formula	
Molecular Weight	256.28 g/mol
Appearance	Yellow to orange crystalline powder
Melting Point (Experimental)	138–145 °C (Typical Range)*
Solubility	Soluble in DMSO, DMF, hot Ethanol, Ethyl Acetate; Insoluble in Water.[1][4]
Key Functional Groups	Nitrile (), Nitro (), Thioether ()

*Note: The exact melting point is sensitive to trace thiophenol impurities. High-purity samples typically melt sharply within the cited range.[1] Isomeric analogs such as 2-(2-nitrophenylthio)benzotrile melt at 166–167 °C.[1][5]

Synthesis Protocol: Nucleophilic Aromatic Substitution ()

The most robust synthetic route involves the displacement of a halide (fluoride or chloride) from 2-halo-5-nitrobenzotrile by thiophenol in the presence of a base.[1]

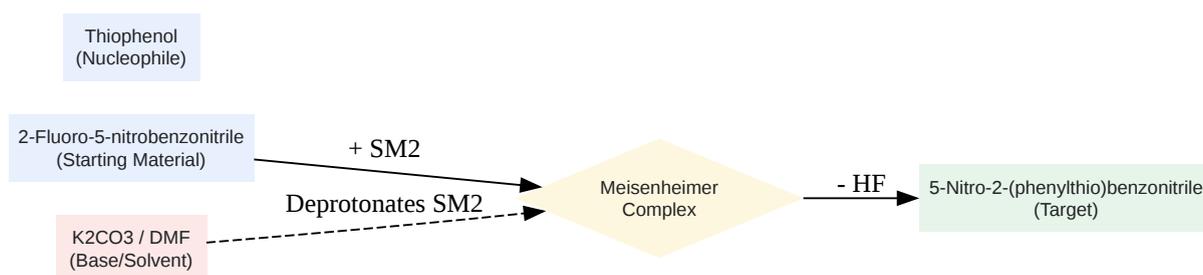
Reaction Scheme

The electron-withdrawing nitro (

) and cyano (

) groups at the ortho and para positions relative to the halogen strongly activate the benzene ring for

[1]



[Click to download full resolution via product page](#)

Figure 1:

pathway for the synthesis of **5-Nitro-2-(phenylthio)benzotrile**.

Detailed Methodology

Reagents:

- 2-Fluoro-5-nitrobenzotrile (1.0 eq) [Alternative: 2-Chloro-5-nitrobenzotrile][1]
- Thiophenol (1.05 eq)
- Potassium Carbonate () (1.5 eq)
- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile () [1]

Step-by-Step Protocol:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-nitrobenzonitrile (e.g., 10 mmol) in DMF (20 mL).
- Base Addition: Add anhydrous (15 mmol) to the solution. The suspension may turn slightly yellow.
- Nucleophile Addition: Add Thiophenol (10.5 mmol) dropwise via syringe. Caution: Thiophenol is toxic and has a stench; use a fume hood.
- Reaction: Stir the mixture at 60–80 °C for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.^[6] The starting material () should disappear, and a new, less polar spot (Product) should appear.
- Workup (Precipitation):
 - Cool the reaction mixture to room temperature.
 - Pour the mixture slowly into ice-cold water (200 mL) with vigorous stirring.
 - The product will precipitate as a yellow solid.
- Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove DMF and inorganic salts.
- Purification: Recrystallize the crude solid from hot Ethanol or Methanol.
 - Dissolve in minimum boiling ethanol.
 - Allow to cool slowly to room temperature, then to 4 °C.
 - Filter the purified crystals and dry under vacuum at 45 °C.

Characterization & Quality Control

To validate the identity and purity of the intermediate, the following spectral data must be confirmed.

Proton NMR (NMR)[7]

- Solvent:

or

- Key Signals:
 - 8.5–8.7 ppm (d, 1H): Proton at C6 (ortho to CN, meta to NO₂).
 - 8.2–8.4 ppm (dd, 1H): Proton at C4 (ortho to NO₂).
 - 7.4–7.6 ppm (m, 5H): Phenylthio aromatic protons.
 - 6.9–7.1 ppm (d, 1H): Proton at C3 (ortho to S-Ph).[1]

Infrared Spectroscopy (FT-IR)[1]

- Nitrile Stretch (): Sharp band at 2225–2235 cm⁻¹.
- Nitro Stretches (): Strong bands at 1520–1530 cm⁻¹ (asymmetric) and 1340–1350 cm⁻¹ (symmetric).
- Aromatic C=C: 1580–1600 cm⁻¹.

Melting Point Determination[5]

- Method: Capillary tube method (USP <741>) or Differential Scanning Calorimetry (DSC).
- Acceptance Criteria: A sharp melting range (e.g., within 2 °C) indicates high purity. A broad range (>3 °C) suggests residual solvent or thiophenol contamination.

Safety & Handling Protocols

Thiophenol Hazards

Thiophenol is highly toxic by inhalation and skin contact. It has a low odor threshold.

- Engineering Control: All transfers must occur in a functioning fume hood.
- Decontamination: Treat glassware with bleach (sodium hypochlorite) solution to oxidize residual thiols to sulfonates before removal from the hood.

Nitro Compounds

Nitroaromatics are potentially energetic.

- Thermal Stability: Do not heat the reaction mixture above 100 °C unless necessary.
- Drying: Dry the final product under vacuum at moderate temperatures (<50 °C) to avoid thermal decomposition.

References

- Chemical Identification:**5-Nitro-2-(phenylthio)benzotrile**. CAS No. 148331-73-1.[1][2][3] BLD Pharm / PubChem. [Link](#)
- Synthesis Protocol (Analogous): Dobrikov, G. M., et al. "New Compounds as Perspective Antitubercular and Antiviral Agents." Institute of Organic Chemistry with Centre of Phytochemistry, Bulgarian Academy of Sciences. (Describes of 2-fluoro-5-nitrobenzotrile with thiophenols). [Link](#)
- Reaction Mechanism: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.[1] (Foundational text on mechanisms).
- Melting Point Reference (Isomer): 2-(2-Nitrophenylthio)benzotrile melting point (166-167°C).[1][5] PrepChem. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. US6552230B1 - Method for preparing 2-nitro-5-\(phenylthio\)-anilines - Google Patents \[patents.google.com\]](#)
- [2. 74631-35-9|2-\(Methylthio\)-5-nitrobenzonitrile|BLD Pharm \[bldpharm.com\]](#)
- [3. 74631-35-9|2-\(Methylthio\)-5-nitrobenzonitrile|BLD Pharm \[bldpharm.com\]](#)
- [4. Benzonitrile - Wikipedia \[en.wikipedia.org\]](#)
- [5. prepchem.com \[prepchem.com\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 5-Nitro-2-(phenylthio)benzonitrile Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2394401#melting-point-of-5-nitro-2-phenylthio-benzonitrile-intermediate\]](https://www.benchchem.com/product/b2394401#melting-point-of-5-nitro-2-phenylthio-benzonitrile-intermediate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com